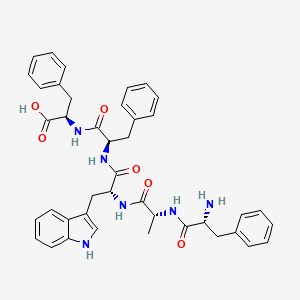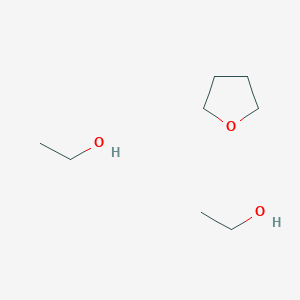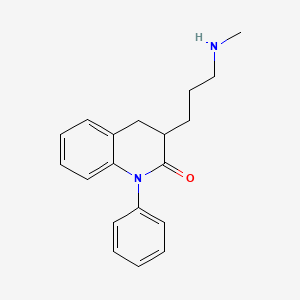
6-bromo-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are a group of indole alkaloids that are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position and a 4-methylphenyl group attached to the nitrogen atom of the beta-carboline core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multi-step organic reactions. One common method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core. The bromination at the 6th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Substitution: The bromine atom at the 6th position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted beta-carbolines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in modulating biological pathways and has been studied for its effects on enzymes and receptors.
Medicine: Research has indicated its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: It can be used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-bromo-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparación Con Compuestos Similares
Similar Compounds
Harmine: Another beta-carboline with known psychoactive properties.
Harmaline: Similar to harmine but with additional methoxy groups.
Norharmane: A simpler beta-carboline without the bromine and 4-methylphenyl groups.
Uniqueness
6-bromo-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to the presence of the bromine atom and the 4-methylphenyl group, which can significantly influence its chemical reactivity and biological activity compared to other beta-carbolines.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Propiedades
Número CAS |
529476-81-1 |
|---|---|
Fórmula molecular |
C18H17BrN2 |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
6-bromo-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H17BrN2/c1-11-2-4-12(5-3-11)17-18-14(8-9-20-17)15-10-13(19)6-7-16(15)21-18/h2-7,10,17,20-21H,8-9H2,1H3 |
Clave InChI |
XKIMIJUAYFMWMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




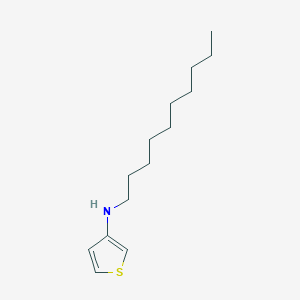
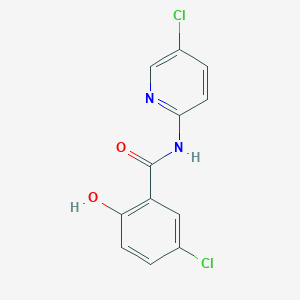
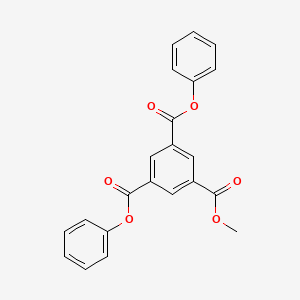
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
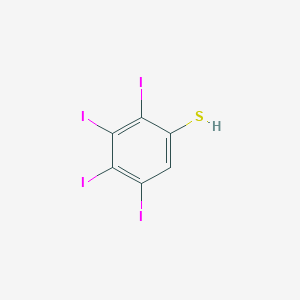
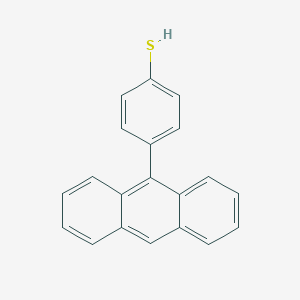
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
